An In-depth Technical Guide to the Chemical Properties and Structure of 1-Cyclopropylpiperazine
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Cyclopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-cyclopropylpiperazine, a key intermediate in modern pharmaceutical synthesis. This document consolidates essential data, experimental methodologies, and structural information to support research and development activities.
Chemical Structure and Identification
1-Cyclopropylpiperazine is a heterocyclic organic compound featuring a piperazine ring substituted with a cyclopropyl group at one of the nitrogen atoms. Its structural details and identifiers are crucial for unambiguous characterization in a laboratory setting.
Table 1: Structural and Identification Data for 1-Cyclopropylpiperazine
| Parameter | Value |
| IUPAC Name | 1-cyclopropylpiperazine[1] |
| Synonyms | N-cyclopropylpiperazine, 4-cyclopropylpiperazine[1] |
| CAS Number | 20327-23-5[1] |
| Molecular Formula | C₇H₁₄N₂[1] |
| SMILES String | C1CC1N2CCNCC2[1] |
| InChI Key | HNZJIWIXRPBFAN-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 1-cyclopropylpiperazine are fundamental to its handling, storage, and application in chemical reactions. While specific experimental values for some properties are not widely published, available data and observations are summarized below. For comparative purposes, data for the related and often co-referenced intermediate, 1-(cyclopropylcarbonyl)piperazine, is also provided.
Table 2: Physicochemical Properties of 1-Cyclopropylpiperazine
| Property | Value |
| Molecular Weight | 126.20 g/mol [1] |
| Appearance | Yellow oil |
| Boiling Point | Data not available |
| Melting Point | Not applicable (liquid at room temperature) |
| Density | Data not available |
| Solubility | General piperazine derivatives exhibit good solubility in water and polar organic solvents. |
Table 3: Physicochemical Properties of 1-(Cyclopropylcarbonyl)piperazine
| Property | Value |
| Molecular Weight | 154.21 g/mol [2][3] |
| Appearance | White to off-white crystalline powder[4] |
| Boiling Point | 120 °C @ 0.15 mmHg[2] |
| Melting Point | 70-75 °C[5] |
| Density | 1.087 g/mL at 25 °C[2] |
| Solubility | Soluble in water, alcohols, and most organic solvents.[5] |
Experimental Protocols
Synthesis of 1-Cyclopropylpiperazine
A common synthetic route to 1-cyclopropylpiperazine involves the deprotection of a protected piperazine derivative. The following protocol is based on the deprotection of tert-butyl 4-cyclopropylpiperazine-1-carboxylate.
Objective: To synthesize 1-cyclopropylpiperazine via acid-mediated deprotection.
Materials:
-
Tert-butyl 4-cyclopropylpiperazine-1-carboxylate
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4 M HCl in 1,4-dioxane
-
Nitrogen gas
-
Ether
-
3.5 M NH₃/MeOH solution
-
Ion exchange column (SCX)
Procedure:
-
Dissolve tert-butyl 4-cyclopropylpiperazine-1-carboxylate in a 1,4-dioxane solution containing 4 M HCl.
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Stir the reaction mixture at room temperature for 3 hours under a nitrogen atmosphere.
-
Upon completion of the reaction, filter the mixture and wash the solid with ether to obtain the crude product as a white solid.
-
Purify the crude product by ion exchange chromatography using an SCX column.
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Elute the target compound, 1-cyclopropylpiperazine, from the column using a 3.5 M solution of ammonia in methanol.
-
Collect the pure fractions and evaporate the solvent to yield 1-cyclopropylpiperazine as a yellow oil.
Confirmation: The structure of the resulting product can be confirmed by ¹H NMR spectroscopy.
Analytical Methods
A general approach would involve:
-
Derivatization: Reaction with a UV-active labeling agent such as dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl).
-
Chromatographic Separation: Utilizing a reverse-phase column (e.g., C18) with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivatized product.
Method validation would be required to determine linearity, precision, accuracy, and limits of detection and quantification for 1-cyclopropylpiperazine specifically.
Biological Role and Applications
Current scientific literature does not indicate a direct biological role or involvement in specific signaling pathways for 1-cyclopropylpiperazine itself. Instead, its primary significance lies in its utility as a versatile building block in medicinal chemistry and drug development. It is a key intermediate in the synthesis of more complex molecules with therapeutic potential.
Notable applications include its use in the preparation of:
-
Histamine H3 receptor antagonists.
-
CSF-1R kinase inhibitors.
-
Sulfonamide compounds as cysteine protease inhibitors.
-
Antibacterial agents.
The cyclopropyl moiety can introduce favorable pharmacokinetic properties and conformational rigidity to the final drug candidate, potentially enhancing its binding affinity and efficacy.
Conclusion
1-Cyclopropylpiperazine is a valuable chemical intermediate with a well-defined structure. While comprehensive physicochemical data is still emerging, its synthetic utility is clearly established. For researchers and professionals in drug development, 1-cyclopropylpiperazine represents a key starting material for the synthesis of a variety of potentially therapeutic compounds. Further research into its specific analytical methodologies and a broader characterization of its physical properties would be beneficial to the scientific community.
References
- 1. 1-Cyclopropylpiperazine | C7H14N2 | CID 4742004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(Cyclopropylcarbonyl)piperazine 97 59878-57-8 [sigmaaldrich.com]
- 3. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
